molecular formula C18H28N2O2 B4058256 1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine

1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine

Cat. No.: B4058256
M. Wt: 304.4 g/mol
InChI Key: JIBIHALCRYLVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.215078140 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Science : A study by Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides by sulfate radicals. This research is significant as chlorotriazine herbicides like atrazine, propazine, and terbuthylazine are potential drinking water contaminants. They found that these herbicides, including those with tert-butyl groups, are highly reactive with sulfate radicals, which can significantly degrade these compounds in water sources (Lutze et al., 2015).

  • Pharmaceutical Research : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. They optimized the compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showing its potential as an anti-inflammatory agent and for its antinociceptive activity in pain models. This highlights the role of such compounds in developing new therapeutic agents (Altenbach et al., 2008).

  • Medicinal Chemistry : Kato et al. (1999) studied novel calcium antagonists with both calcium overload inhibition and antioxidant activity. They synthesized analogues of compounds with tert-butyl groups and evaluated their Ca(2+) antagonistic and antioxidant activities. This research contributes to the development of novel types of calcium antagonists for medical applications (Kato et al., 1999).

  • Polymer Science : Ferruti et al. (2000) researched poly(amido-amine)s (PAAs) carrying tert-amino groups for their endosomolytic properties. They prepared PAAs with varying basicity and studied their cytotoxicity and haemolytic activity. This has implications for the development of biodegradable polymers in medical applications (Ferruti et al., 2000).

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(17(21)20-12-10-19(5)11-13-20)22-16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBIHALCRYLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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